Regiospecific Reactivity: 2-Substituted Thiazole Nitrogen Exhibits Highest Fukui Function for Electrophilic Attack Among Positional Isomers
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level established that the Fukui function fₖ⁻ at the thiazole N-site follows the order 2-substituted > 5-substituted > 4-substituted thiazoles for electron-rich derivatives [1]. Since 2-(tert-butyl)-5-methylthiazole bears the electron-donating tert-butyl group directly at the 2-position—the site most influential for N-site reactivity—it is predicted to possess a larger fₖ⁻ value than its 4-tert-butyl-2-methyl regioisomer, where the electron-donating group is at the 4-position. This means the target compound's endocyclic nitrogen is more nucleophilic and more reactive toward electrophilic reagents in subsequent synthetic transformations [1].
| Evidence Dimension | Fukui function fₖ⁻ at thiazole N-site (nucleophilic reactivity descriptor) |
|---|---|
| Target Compound Data | 2-substituted thiazole class: largest fₖ⁻ values (electron-releasing substituents); specific fₖ⁻ not computed for this exact compound |
| Comparator Or Baseline | 4-substituted thiazole class: smallest fₖ⁻ values; 5-substituted thiazole class: intermediate fₖ⁻ values |
| Quantified Difference | Reactivity sequence: 2-substituted > 5-substituted > 4-substituted (qualitative ranking from computed Fukui functions) |
| Conditions | B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory; gas-phase calculations |
Why This Matters
For procurement decisions in synthetic chemistry workflows where the thiazole nitrogen is the intended site of further functionalization, the 2-substituted regioisomer offers predictably higher reactivity than the 4-substituted isomer, potentially enabling milder reaction conditions and higher yields.
- [1] Kabanda, M. M.; Serobatse, K. R. N. Theoretical studies on the reactivity of thiazole derivatives. J. Mol. Model. 2014, 20, 2471. View Source
